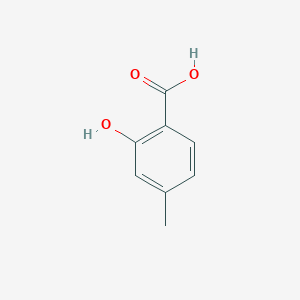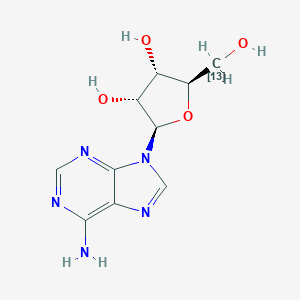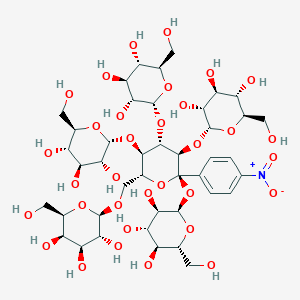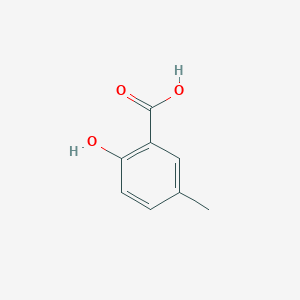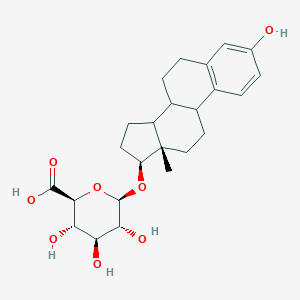
雌二醇-17β-葡萄糖醛酸苷
描述
雌二醇17β-葡萄糖醛酸酯,也称为雌二醇17β-D-葡萄糖醛酸酯,是雌二醇的结合代谢产物。它是在肝脏中由UDP-葡萄糖醛酸转移酶形成的,该酶将葡萄糖醛酸连接到雌二醇。 此过程增加了雌二醇的水溶性,有利于其通过肾脏从尿液中排泄 。 雌二醇17β-葡萄糖醛酸酯是含量最丰富的雌激素结合物之一,在雌激素的代谢和排泄中起着重要作用 .
科学研究应用
雌二醇17β-葡萄糖醛酸酯有几个科学研究应用,包括:
作用机制
雌二醇17β-葡萄糖醛酸酯的主要作用是通过在表达该酶的组织中被β-葡萄糖醛酸酶转化回雌二醇 。这种转化使雌二醇能够与雌激素受体结合并发挥其生物学作用。 该化合物通过有机阴离子转运多肽(OATPs)转运到细胞中,并通过多药耐药相关蛋白(MRPs)和其他转运蛋白排出 .
生化分析
Biochemical Properties
Estradiol-17beta-glucuronide interacts with various enzymes, proteins, and other biomolecules. It is a high-affinity substrate for the organic anion-transporting polypeptide (OATP) . The preferred substrates for OATP are steroids with a strong 17- or 3-position anionic group .
Cellular Effects
Estradiol-17beta-glucuronide has significant effects on various types of cells and cellular processes. It has been shown to up-regulate energy metabolic pathways, cellular proliferation, and tumor invasiveness in ER+ breast cancer spheroids . It also stimulates glycolytic metabolism in MCF-7 MCTS .
Molecular Mechanism
Estradiol-17beta-glucuronide exerts its effects at the molecular level through various mechanisms. It is transported into prostate gland, testis, and breast cells by OATP1A2, OATP1B1, OATP1B3, OATP1C1, and OATP3A1 . The ABC transporters MRP2, MRP3, MRP4, and BCRP, as well as several other transporters, have been found to transport estradiol glucuronide out of cells .
Temporal Effects in Laboratory Settings
The effects of Estradiol-17beta-glucuronide change over time in laboratory settings. It induces cholestasis in vivo, with endocytic internalization of the canalicular transporters multidrug resistance-associated protein 2 (Abcc2) and bile salt export pump (Abcb11) being a key pathomechanism . Cyclic AMP (cAMP) prevents cholestasis by targeting these transporters back to the canalicular membrane .
Dosage Effects in Animal Models
The effects of Estradiol-17beta-glucuronide vary with different dosages in animal models. For example, 17α-Estradiol, a less-feminising enantiomer of 17β-estradiol, has been shown to prolong lifespan and improve metabolic health in a sex-specific manner in male, but not in female mice .
Metabolic Pathways
Estradiol-17beta-glucuronide is involved in various metabolic pathways. It is formed from estradiol in the liver by UDP-glucuronyltransferase via attachment of glucuronic acid . It is then excreted in the urine by the kidneys .
Transport and Distribution
Estradiol-17beta-glucuronide is transported and distributed within cells and tissues. It is transported into prostate gland, testis, and breast cells by OATP1A2, OATP1B1, OATP1B3, OATP1C1, and OATP3A1 . The ABC transporters MRP2, MRP3, MRP4, and BCRP, as well as several other transporters, have been found to transport estradiol glucuronide out of cells .
Subcellular Localization
It is known that it induces endocytic internalization of the canalicular transporters Abcc2 and Abcb11 , suggesting a role in intracellular transport processes.
准备方法
合成路线和反应条件
雌二醇17β-葡萄糖醛酸酯是在肝脏中通过UDP-葡萄糖醛酸转移酶的酶促作用合成的。 该酶催化葡萄糖醛酸从UDP-葡萄糖醛酸转移到雌二醇,形成雌二醇17β-葡萄糖醛酸酯 。反应条件通常涉及生理pH值和温度,因为它在体内自然发生。
工业生产方法
雌二醇17β-葡萄糖醛酸酯的工业生产可能涉及使用重组酶或经过改造的微生物系统,以表达UDP-葡萄糖醛酸转移酶。这些系统可以优化以在受控条件下生产大量化合物。该过程可能涉及发酵,然后是纯化步骤以分离所需的产物。
化学反应分析
反应类型
雌二醇17β-葡萄糖醛酸酯可以进行各种化学反应,包括:
水解: 葡萄糖醛酸部分可以被β-葡萄糖醛酸酶裂解,释放游离雌二醇.
氧化和还原: 雌二醇17β-葡萄糖醛酸酯可以被氧化或还原,尽管与水解相比,这些反应不太常见。
取代: 在特定条件下,葡萄糖醛酸基团可以被其他官能团取代。
常用试剂和条件
水解: β-葡萄糖醛酸酶,生理pH值和温度。
氧化: 氧化剂,如高锰酸钾或过氧化氢。
还原: 还原剂,如硼氢化钠或氢化铝锂。
形成的主要产物
水解: 游离雌二醇和葡萄糖醛酸.
氧化和还原: 雌二醇及其衍生物的各种氧化或还原形式。
相似化合物的比较
雌二醇17β-葡萄糖醛酸酯可以与其他雌激素结合物进行比较,例如:
雌酮葡萄糖醛酸酯: 另一种主要雌激素结合物,具有相似的性质,但生物活性不同。
雌二醇3-葡萄糖醛酸酯: 雌二醇17β-葡萄糖醛酸酯的位置异构体,具有相似的雌激素活性.
雌酮硫酸酯: 雌酮的硫酸结合物,具有不同的溶解度和排泄特性。
雌二醇17β-葡萄糖醛酸酯的独特之处在于其高水溶性和其作为体内雌二醇的持久储存库的作用 。 此特性使其在口服雌二醇给药的药代动力学中特别重要 .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKNDAQYHASLID-QXYWQCSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862756 | |
| Record name | Estradiol 17beta-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806-98-0 | |
| Record name | Estradiol 17β-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol 17beta-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: E217G heavily relies on transporter proteins for its movement and elimination within the body. Several transporters have been identified as playing crucial roles in this process:
- Organic Anion Transporting Polypeptides (OATPs): These transporters facilitate the uptake of E217G into cells. Studies have shown that OATP1B1, OATP-B, and OAT-4 are involved in the uptake of E217G in the liver and placenta.
- Organic Anion Transporters (OATs): Primarily known for their role in renal excretion, OATs, particularly Oat1 and Oat3, have been implicated in the renal secretion of E217G in rats.
- Multidrug Resistance-associated Proteins (MRPs): These efflux transporters contribute to the removal of E217G from cells. Although the specific roles of MRP1 and MRP2 in E217G efflux from the central nervous system are unclear, research suggests that MRP4 and MRP5 might be involved.
A: Yes, there is a significant difference in the urinary excretion of E217G between male and female rats. Male rats exhibit significantly lower urinary clearance of E217G compared to female rats. This discrepancy is attributed to gender-specific regulation of Oatp1, an organic anion transporting polypeptide responsible for E217G reabsorption in the kidneys. Studies suggest that testosterone plays a role in this regulation, as orchidectomy in male rats increases E217G urinary excretion, while testosterone administration in females reduces it.
A: The choroid plexus acts as a crucial site for removing xenobiotics, including E217G, from the cerebrospinal fluid. Research suggests that rOat3 (rat organic anion transporter 3) might be involved in E217G uptake by the choroid plexus, contributing to its clearance from the cerebrospinal fluid.
A: Oatp1c1, a transporter found in the blood-brain barrier, displays atypical transport kinetics for both T4 (thyroxine) and E217G. This means that the transporter interacts with these substrates at multiple binding sites with varying affinities. As a result, E217G can inhibit T4 transport by Oatp1c1 in a complex manner, potentially impacting thyroid hormone levels in the brain.
A: No, studies have shown that the uptake of E217G does not differ significantly between periportal and perivenous hepatocytes, suggesting a lack of zonal heterogeneity in its hepatic uptake. Both sodium-dependent and sodium-independent transport systems contribute to E217G uptake in the liver.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


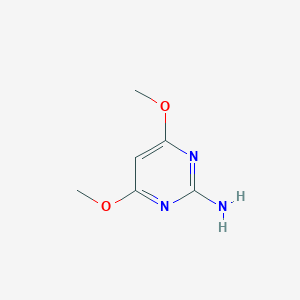
![3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-](/img/structure/B117764.png)
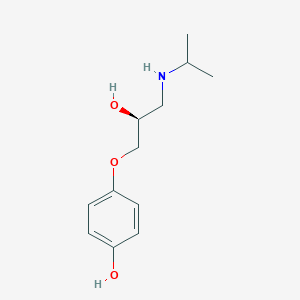
![2-methyl-3H-imidazo[4,5-f]isoquinoline](/img/structure/B117766.png)
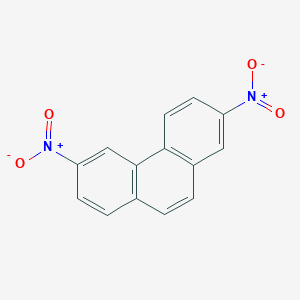
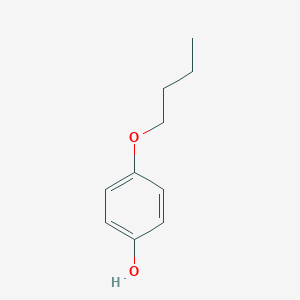
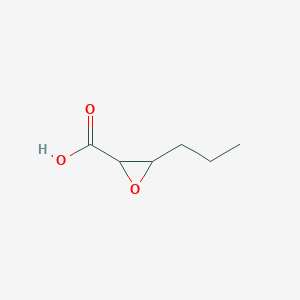
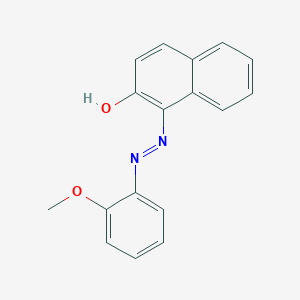
![4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid](/img/structure/B117783.png)
